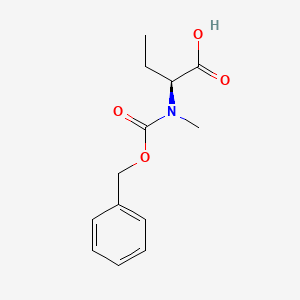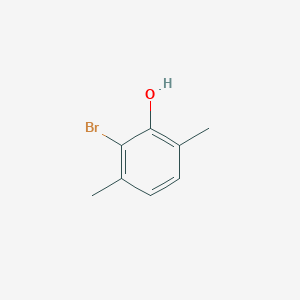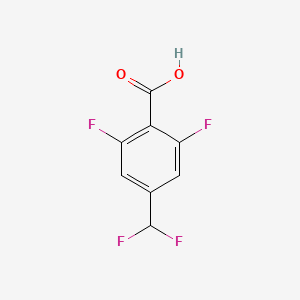
(4S)-4-(aminomethyl)-7-methoxy-3,4-dihydro-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-4-(aminomethyl)-7-methoxy-3,4-dihydro-1H-quinolin-2-one is a compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features an aminomethyl group at the 4th position and a methoxy group at the 7th position, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(aminomethyl)-7-methoxy-3,4-dihydro-1H-quinolin-2-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Functional Group Introduction: The aminomethyl group is introduced at the 4th position through a Mannich reaction, which involves the reaction of the quinoline derivative with formaldehyde and a primary or secondary amine.
Methoxy Group Introduction: The methoxy group at the 7th position can be introduced via methylation using a methylating agent such as dimethyl sulfate or methyl iodide.
Cyclization: The final step involves cyclization to form the quinolinone core, which can be achieved through various cyclization reactions depending on the starting materials and intermediates used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(4S)-4-(aminomethyl)-7-methoxy-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while reduction may produce dihydroquinoline derivatives.
科学研究应用
(4S)-4-(aminomethyl)-7-methoxy-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the development of materials with specific chemical properties.
作用机制
The mechanism of action of (4S)-4-(aminomethyl)-7-methoxy-3,4-dihydro-1H-quinolin-2-one involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl and methoxy groups may enhance binding affinity and specificity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Quinoline: A parent compound with a similar core structure but lacking the aminomethyl and methoxy groups.
Quinolinone: A derivative with a similar core but different functional groups.
Dihydroquinoline: A reduced form of quinoline with similar structural features.
Uniqueness
(4S)-4-(aminomethyl)-7-methoxy-3,4-dihydro-1H-quinolin-2-one is unique due to the specific positioning of the aminomethyl and methoxy groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives. These unique features make it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
(4S)-4-(aminomethyl)-7-methoxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-15-8-2-3-9-7(6-12)4-11(14)13-10(9)5-8/h2-3,5,7H,4,6,12H2,1H3,(H,13,14)/t7-/m1/s1 |
InChI 键 |
YISLSYGFYZIDGM-SSDOTTSWSA-N |
手性 SMILES |
COC1=CC2=C(C=C1)[C@H](CC(=O)N2)CN |
规范 SMILES |
COC1=CC2=C(C=C1)C(CC(=O)N2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-4-[(3-Hydroxy-1-pyrrolidinyl)methyl]phenylboronic Acid Pinacol Ester](/img/structure/B12506150.png)



![sodium 9a,11a-dimethyl-1-oxo-2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-yl sulfate](/img/structure/B12506164.png)
![3-[(1-Benzyl-3,5-dimethylpyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B12506169.png)





![2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclobutyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12506220.png)
![3-(2-Methoxyphenyl)-5-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B12506232.png)
